1,2-Dimethylpyridinium iodide
Overview
Description
1,2-Dimethylpyridinium iodide is a chemical compound that has been the subject of various studies due to its interesting properties and potential applications. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. The 1,2-dimethylpyridinium iodide variant has two methyl groups attached to the nitrogen-containing pyridine ring, which significantly alters its chemical behavior compared to the parent compound.
Synthesis Analysis
The synthesis of 1,2-dimethylpyridinium iodide and its derivatives has been explored in several studies. For instance, the transformations of this compound under the influence of sulfites of cyclic amines have been investigated, revealing that it undergoes demethylation and recyclization both with and without exchange of an amino group when heated with aqueous solutions of the cyclic amines . Another study focused on the synthesis of related compounds, such as 2- and 5-(1,1-dimethyl-1,2,5,6-tetrahydropyridinium-3-yl) oxadiazoline iodides, which were synthesized from nicotinaldehyde and nicotinhydrazine .
Molecular Structure Analysis
The molecular structure of 1,2-dimethylpyridinium iodide and its analogs has been characterized using various analytical techniques. X-ray diffraction has been employed to establish the structure of related compounds, such as trans-2,6-dimethallyl-1,1-dimethyl-1,2,3,6-tetrahydropyridinium iodide . Computational methods, such as density functional theory (DFT), have also been used to calculate the molecular geometry and compare it with experimental data, as seen in the study of 2,3-diethoxycarbonyl-1-methylpyridinium iodide .
Chemical Reactions Analysis
The chemical reactivity of 1,2-dimethylpyridinium iodide includes its ability to participate in various transformations. For example, it can react with sulfites of cyclic amines to undergo demethylation and recyclization . The electrical properties of some derivatives have been correlated with their molecular structures, indicating that the compound can exhibit semiconducting properties and engage in temperature-dependent or independent conductions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2-dimethylpyridinium iodide derivatives have been extensively studied. Their electrical properties, such as semiconducting behavior and activation energies of conduction, have been analyzed and found to be influenced by the molecular structure . The nonlinear optical absorption properties of multisubstituted pyridinium salts have also been investigated, showing that the electron-donating ability, number of side chains, and molecular coplanar characteristics significantly impact their properties .
Scientific Research Applications
Transformations and Recyclization
1,2-Dimethylpyridinium iodide undergoes demethylation and recyclization when heated with aqueous solutions of cyclic amines. This process involves both with and without the exchange of an amino group, showcasing its reactivity and potential in chemical transformations (Kost et al., 1980).
Spectroscopy and Phase Transitions
N,N-dimethyl-pyrrolidinium iodide, closely related to 1,2-dimethylpyridinium iodide, exhibits unique solid-solid phase transitions, observable through nuclear magnetic resonance (NMR) spectroscopy and impedance spectroscopy. These transitions are linked to the mobility of the cations and isotropic tumbling, indicating its use in materials science and phase transition studies (Adebahr et al., 2005).
Spectral Properties in Non-Linear Optics
Styrylpyridinium salts, derivatives of 1,2-dimethylpyridinium iodide, exhibit strong absorption bands in their UV/VIS spectra, making them potentially useful in non-linear optics and biological studies. These spectral properties are not simply related to the substituent constants of the amino groups (Gawinecki & Trzebiatowska, 2000).
Analytical Chemistry Applications
1,2-Dimethylpyridinium iodide can be involved in techniques for determining iodine, iodide, and iodate in aqueous solutions. This includes derivatization of iodine for measurement by gas chromatography-mass spectrometry, indicating its application in environmental and analytical chemistry (Shin et al., 1996).
Complex Formation with Lanthanide Iodides
Complexes formed with lanthanide iodides and 2,6-dimethylpyridine 1-oxide, related to 1,2-dimethylpyridinium iodide, have been studied. These complexes have potential applications in coordination chemistry and materials science due to their unique infrared and conductance properties (Ramakrishnan & Soundararajan, 1977).
Nonlinear Optical Absorption Properties
Multisubstituted pyridinium salts, including derivatives of 1,2-dimethylpyridinium iodide, have shown strong nonlinear optical absorption properties. This makes them relevant in the fields of photonics and optical materials research (Xu et al., 2008).
Magneto-Structural Correlation
Iodide salts of p-N-alkylpyridinium, structurally similar to 1,2-dimethylpyridinium iodide, exhibit magneto-structural correlations, varying from antiferromagnetic to ferromagnetic behaviors. This makes them of interest in magnetic materials research (Awaga et al., 1994).
Electrical Properties in Semiconductors
Certain pyridinium iodide derivatives show semiconducting properties, with potential applications in electronics and material science. Their electrical properties, such as activation energies of conduction, are influenced by their molecular structures (Etaiw et al., 1990).
Role in Organometallic Chemistry
Reactions involving iodine or pyridinium iodide can lead to the formation of organotellurium iodides, indicating its use in synthetic organometallic chemistry (Faoro et al., 2009).
Mechanism of Action
Target of Action
1,2-Dimethylpyridinium iodide, also known as 1,2-dimethylpyridin-1-ium iodide, is a chemical compound with the formula C7H10IN It is commonly used as an oxidizing agent, reducing agent, and catalyst in organic synthesis reactions .
Mode of Action
It is known to exhibit strong oxidative and reductive properties and can readily undergo charge transfer reactions . In organic synthesis reactions, it can catalyze oxidation desulfurization, hydrogenation deoxygenation, and cyclization reactions .
Action Environment
The action, efficacy, and stability of 1,2-Dimethylpyridinium iodide can be influenced by various environmental factors. It is a white solid that is soluble in water and organic solvents . It should be handled as an organic compound and appropriate safety procedures should be followed . It may cause irritation to the eyes, skin, and respiratory system, and direct contact with skin, eyes, and respiratory tract should be avoided . It decomposes easily under sunlight or high temperatures . Therefore, it should be stored in a dark place at room temperature .
properties
IUPAC Name |
1,2-dimethylpyridin-1-ium;iodide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N.HI/c1-7-5-3-4-6-8(7)2;/h3-6H,1-2H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNULCUYNXDDQCB-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=[N+]1C.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601007401 | |
Record name | 1,2-Dimethylpyridin-1-ium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601007401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dimethylpyridinium iodide | |
CAS RN |
872-73-1 | |
Record name | Pyridinium, 1,2-dimethyl-, iodide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=872-73-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Picolinium, 1-methyl-, iodide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000872731 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Dimethylpyridinium iodide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10494 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2-Dimethylpyridin-1-ium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601007401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What can you tell us about the structure of 3-hydroxy-4-hydroxyiminomethyl-5-hydroxymethyl-1,2-dimethylpyridinium iodide based on computational studies?
A: Computational studies using Density Functional Theory (DFT) with the B3LYP functional and LanL2DZ basis set were conducted on this compound [, , ]. These studies provided insights into its optimized geometry, vibrational frequencies, and frontier molecular orbitals (HOMO and LUMO). The results contribute to understanding its reactivity and potential interactions with other molecules.
Q2: How do the calculated electronic properties of 3-hydroxy-4-hydroxyiminomethyl-5-hydroxymethyl-1,2-dimethylpyridinium iodide relate to its potential reactivity?
A: The HOMO-LUMO energy gap, dipole moment, electronegativity, and chemical hardness and softness were calculated [, , ]. These electronic properties offer insights into the molecule's reactivity, stability, and potential for interactions with other chemical species. For example, the HOMO-LUMO gap is related to its kinetic stability and chemical reactivity.
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